Product packaging for (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid(Cat. No.:CAS No. 63039-46-3)

(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid

Cat. No.: B558451
CAS No.: 63039-46-3
M. Wt: 213.23 g/mol
InChI Key: AMKHAJIFPHJYMH-SSDOTTSWSA-N
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Description

Significance of Unnatural Amino Acids in Contemporary Chemical Biology

Unnatural amino acids (UAAs) are amino acids that are not among the 20 common, naturally occurring amino acids involved in protein synthesis. Their introduction into chemical and biological systems represents a powerful strategy to expand the functional repertoire of proteins and peptides, enabling the creation of novel molecules with tailored properties. nih.gov In protein engineering, the site-specific incorporation of UAAs allows for the modification of protein structure and function. nih.govnih.gov For instance, introducing UAAs with unique side chains can alter the hydrophobicity of an enzyme's active site, potentially enhancing its catalytic efficiency or substrate selectivity.

The applications of UAAs are extensive, particularly in drug discovery and development. europa.eu By serving as building blocks for drug molecules, they can introduce specific structural units or functional groups that optimize a drug's activity, stability, and selectivity. The ability to install novel chemical handles, such as fluorescent probes, photoactivatable groups, or reactive moieties for bioconjugation, has made UAAs indispensable for studying protein structure, function, and localization in vitro and in vivo. nih.govportlandpress.com

Boc-D-Propargylglycine as a Versatile Synthetic Building Block in Academic Research

Boc-D-propargylglycine, a derivative of the amino acid glycine (B1666218), is a prime example of a UAA that serves as a versatile synthetic building block. chemsrc.comru.nl Its utility stems from two key structural features: the Boc protecting group and the propargyl side chain .

The Boc (tert-butoxycarbonyl) group is an acid-labile protecting group for the α-amino group. This protection is crucial during multi-step syntheses, such as solid-phase peptide synthesis (SPPS), as it prevents unwanted reactions at the amine terminus while other chemical transformations are carried out. cam.ac.uk The Boc group's stability under certain conditions and its relatively straightforward removal using acids like trifluoroacetic acid (TFA) make it a reliable choice in many synthetic strategies. cam.ac.uk

The propargyl group (-CH₂-C≡CH) contains a terminal alkyne, a highly valuable functional group in modern organic chemistry. ru.nl The alkyne can participate in a variety of chemical reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.goviris-biotech.de This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring by linking the alkyne-containing Boc-D-propargylglycine to an azide-functionalized molecule. nih.goviris-biotech.de This capability makes Boc-D-propargylglycine a key component for constructing complex molecular architectures, including modified peptides, peptidomimetics, and bioconjugates. nih.gov

Physicochemical Properties of Boc-D-Propargylglycine
PropertyValueReference
CAS Number63039-46-3 chemsrc.compeptide.com
Molecular FormulaC₁₀H₁₅NO₄ peptide.comsigmaaldrich.com
Molecular Weight213.23 g/mol sigmaaldrich.com
IUPAC Name(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid ambeed.com
Physical FormSolid sigmaaldrich.com
InChI KeyAMKHAJIFPHJYMH-SSDOTTSWSA-N sigmaaldrich.com
Comparison of Boc and Fmoc Protecting Groups in Peptide Synthesis
FeatureBoc (tert-butoxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)Reference
Cleavage ConditionStrong acids (e.g., Trifluoroacetic Acid - TFA)Base (e.g., Piperidine)
LabilityAcid-labileBase-labile
Primary UseUsed in both solution-phase and solid-phase peptide synthesis (SPPS), particularly in earlier methods.Preferred in modern solid-phase peptide synthesis (SPPS) due to milder deprotection conditions. cam.ac.uk
CompatibilityLimited compatibility with acid-sensitive substrates on the peptide.Offers an orthogonal protection strategy, compatible with acid-labile side-chain protecting groups.

Overview of Key Research Areas and Methodological Advancements Utilizing Boc-D-Propargylglycine

The unique chemical properties of Boc-D-propargylglycine have positioned it at the forefront of several key research areas and methodological advancements.

Click Chemistry and Bioconjugation: The terminal alkyne of Boc-D-propargylglycine is readily employed in CuAAC reactions. iris-biotech.deresearchgate.net This has enabled the synthesis of complex glycohybrids and other bioactive scaffolds. thieme-connect.de Researchers use this "click" reaction to attach various molecules—such as fluorescent dyes, imaging agents, or drug payloads—to peptides and proteins with high specificity and yield. nih.govacs.org

Peptide Macrocyclization: Linear peptides often suffer from poor stability due to degradation by proteases. nih.gov Macrocyclization, or the formation of a cyclic peptide, can enhance stability and improve binding affinity to biological targets. nih.govnih.gov Boc-D-propargylglycine is instrumental in novel cyclization strategies. For example, a peptide can be synthesized containing both Boc-D-propargylglycine and an azide-containing amino acid. An intramolecular "click" reaction then forges a stable triazole linkage, creating a cyclic peptide analog. nih.gov This on-resin cyclization technique is an efficient method for producing constrained peptides for drug discovery and medical imaging research. nih.gov

Synthesis of Complex Peptidomimetics: Boc-D-propargylglycine has been used as a key intermediate in the synthesis of complex, high-potency molecules, such as renin inhibitors. google.com The synthesis often involves the zinc-mediated addition of a propargyl group to a glycine equivalent, followed by enzymatic resolution to obtain the desired enantiomer, N-Boc-L-propargylglycine, for further elaboration into the final drug candidate. google.comcapes.gov.br

Development of Novel Synthetic Methodologies: The reactivity of the alkyne side chain has been exploited in the development of new synthetic methods beyond click chemistry. These include palladium-catalyzed coupling reactions and ring-closing alkyne metathesis, which lead to the formation of novel heterocyclic building blocks and unsaturated proline derivatives. ru.nlanaspec.comresearchgate.net These advancements continuously expand the synthetic chemist's toolbox for creating molecules with novel structures and functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO4 B558451 (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid CAS No. 63039-46-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKHAJIFPHJYMH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426543
Record name Boc-D-Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63039-46-3
Record name Boc-D-Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Boc D Propargylglycine and Its Derivatives

Stereoselective Synthesis Approaches for Boc-D-Propargylglycine

Achieving the desired D-configuration of propargylglycine (B1618536) requires precise control over the stereochemistry during synthesis. Two prominent strategies for this are enantioselective propargylation and enzymatic resolution.

Enantioselective Propargylation Reactions of Glycine (B1666218) Imines

A powerful method for establishing the stereocenter at the α-carbon of amino acids involves the asymmetric alkylation of glycine imines. This approach utilizes a chiral phase-transfer catalyst to direct the addition of a propargyl group to a glycine Schiff base, yielding the desired stereoisomer. For instance, the alkylation of a benzophenone-derived glycine imine using a cinchonidine-derived quaternary ammonium (B1175870) salt as the phase-transfer catalyst enables the stereoselective incorporation of the propargyl side chain. researchgate.net Subsequent mild acid hydrolysis of the resulting imine affords the D-propargylglycine ester with high enantiomeric excess. researchgate.net This method offers a direct route to the chiral amino acid. researchgate.netacs.org

Another strategy involves the enantioselective propargylation of glycine imines using a chiral aldehyde/nickel dual catalytic system. nih.gov This system has been shown to be effective for the direct asymmetric α-propargylation of N-unprotected amino acid esters with propargyl alcohol derivatives, producing a variety of α,α-disubstituted α-amino acid esters in good yields and with high enantioselectivity. nih.gov Furthermore, an alternative route to N-Boc-N-methyl-propargylglycine utilizes an enantioselective propargylation reaction of a glycine imine. acs.orgnih.gov

Hydrolase Enzyme-Mediated Resolution Techniques (e.g., α-Chymotrypsin)

Enzymatic kinetic resolution offers a highly selective method for separating enantiomers. In the context of Boc-propargylglycine synthesis, a racemic mixture of N-Boc-propargylglycine methyl ester can be resolved using the hydrolase enzyme α-chymotrypsin. google.com This enzyme preferentially catalyzes the hydrolysis of the L-enantiomer of the ester to the corresponding carboxylic acid, leaving the unreacted D-enantiomer of the ester in high enantiomeric purity. google.comacs.org

The process typically involves incubating the racemic N-Boc-propargylglycine methyl ester with α-chymotrypsin in an aqueous buffer system, often at a pH between 6.5 and 8.5. google.com After the reaction, the unhydrolyzed Boc-D-propargylglycine methyl ester can be extracted and subsequently hydrolyzed to the final Boc-D-propargylglycine product. This enzymatic approach is valued for its high stereoselectivity and operation under mild reaction conditions. google.combiocyclopedia.com Phenylalanine ammonia (B1221849) lyase (PAL) from Petroselinum crispum (PcPAL) has also been shown to catalyze the enantioselective deamination of D,L-propargylglycine, representing a unique application for this enzyme. researchgate.net

Zinc-Mediated Addition Reactions in Boc-Protected Amino Acid Synthesis

A significant advancement in the synthesis of N-protected amino acids, including Boc-propargylglycine, involves the zinc-mediated addition of organic halides to a glycine cation equivalent. google.comwipo.intcapes.gov.br This method provides a high-yield route to racemic N-Boc-propargylglycine, which can then be subjected to resolution. google.comwipo.int

The reaction typically employs a glycine cation equivalent, such as methyl N-Boc-2-acetoxyglycine, which is reacted with a propargylic halide in the presence of zinc dust. google.com This reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF). google.com The zinc metal facilitates the formation of an organozinc intermediate, which then adds to the glycine derivative. google.com This methodology is notable for its efficiency and applicability to a range of organic halides. google.comcapes.gov.br

Table 1: Key Parameters for Zinc-Mediated Synthesis of N-Boc-propargylglycine

ParameterDescriptionReference
Glycine Equivalent Methyl N-Boc-2-acetoxyglycine google.com
Organic Halide Propargyl halide google.com
Metal Zinc dust (finely-divided form) google.com
Solvent Polar aprotic (e.g., DMF, DMSO) google.com
Temperature 10°C to 25°C google.com

Palladium-Catalyzed Annulation Strategies for Derivatization

Palladium-catalyzed reactions are powerful tools for the derivatization of Boc-D-propargylglycine. One such application is the Larock heteroannulation, which can be used to synthesize indole (B1671886) derivatives. tandfonline.com This reaction involves the palladium-catalyzed annulation of an internal alkyne, such as a derivative of Boc-D-propargylglycine, with an ortho-iodoaniline. acs.orgnih.govtandfonline.com This strategy has been successfully employed in the synthesis of N-Boc-N-methyl-D-tryptophan derivatives (abrine derivatives). acs.orgnih.gov

The reaction conditions typically involve a palladium catalyst, a ligand, and a base. The choice of these components can influence the regioselectivity and yield of the annulation product. This approach provides a convergent route to complex amino acid derivatives from simpler starting materials. tandfonline.comanaspec.com

Orthogonal Protecting Group Strategies in the Synthesis of Boc-D-Propargylglycine Derivatives

In the synthesis of complex molecules containing Boc-D-propargylglycine, orthogonal protecting group strategies are essential for selectively unmasking different functional groups. organic-chemistry.org The Boc group itself is an acid-labile protecting group, stable to most nucleophiles and bases. organic-chemistry.org This allows for its use in conjunction with base-labile protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) or other groups that can be removed under specific conditions. organic-chemistry.orgiris-biotech.de

For instance, if a peptide containing Boc-D-propargylglycine is being synthesized on a solid support, the Boc group on the N-terminus can be removed with an acid like trifluoroacetic acid (TFA), while an Fmoc group protecting a side chain amine would remain intact. iris-biotech.depeptide.com Conversely, the Fmoc group can be removed with a base like piperidine (B6355638) without affecting the Boc group. iris-biotech.de Other protecting groups, such as Alloc (allyloxycarbonyl), which is removed by palladium catalysis, can also be incorporated to achieve even greater selectivity in deprotection steps. sigmaaldrich.com This orthogonality is crucial for the regioselective modification of different parts of a molecule, enabling the synthesis of complex peptides and other derivatives of Boc-D-propargylglycine. peptide.comsigmaaldrich.com

Table 2: Common Orthogonal Protecting Groups Used with Boc

Protecting GroupAbbreviationCleavage ConditionReference
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine) organic-chemistry.orgiris-biotech.de
BenzyloxycarbonylCbz, ZHydrogenolysis, HBr/AcOH peptide.com
AllyloxycarbonylAllocPd(0) catalyst sigmaaldrich.com
TritylTrtMild acid (e.g., TFA) peptide.com

Boc D Propargylglycine in Peptide and Protein Chemistry

Integration into Solid-Phase Peptide Synthesis (SPPS)

The incorporation of unnatural amino acids like Boc-D-propargylglycine into a growing peptide chain is primarily achieved through Solid-Phase Peptide Synthesis (SPPS). This technique, where the peptide is assembled on an insoluble resin support, simplifies the purification process by allowing excess reagents and byproducts to be washed away after each step. iris-biotech.de Boc-D-propargylglycine is compatible with the established Boc/Bzl protection strategy for SPPS. wikipedia.org

Optimization of Boc/Bzl SPPS Protocols for Boc-D-Propargylglycine Incorporation

The Boc/Bzl strategy for SPPS employs the acid-labile Boc group for temporary protection of the N-terminal amine and more acid-stable, benzyl-based protecting groups for amino acid side chains. wikipedia.org The Boc group is typically removed with trifluoroacetic acid (TFA) before each coupling step, while the permanent side-chain protecting groups are removed at the end of the synthesis, along with cleavage from the resin, using a strong acid like anhydrous hydrogen fluoride (B91410) (HF). wikipedia.orgdu.ac.in

While Fmoc/tBu chemistry is now more common, the Boc/Bzl approach offers distinct advantages, particularly for the synthesis of "difficult sequences" that are prone to aggregation. nih.govluxembourg-bio.com The repeated use of TFA for Boc deprotection can help disrupt aggregates as they form, which is a significant benefit when incorporating sterically demanding or unusual residues like Boc-D-propargylglycine. luxembourg-bio.com Optimization of protocols for incorporating this amino acid involves adjusting standard SPPS parameters. This includes potentially using double coupling steps to ensure the complete reaction of the sterically hindered amino acid and selecting appropriate coupling reagents and reaction times to maximize yield and purity. uq.edu.au In situ neutralization protocols, where neutralization of the protonated N-terminus and the subsequent coupling step occur concurrently, have been shown to be highly effective for the rapid synthesis of peptides using Boc-SPPS. nih.gov

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Strong Acid (e.g., TFA) wikipedia.orgMild Base (e.g., Piperidine) iris-biotech.de
Side-Chain Protection Benzyl-based groups (Bzl) wikipedia.orgtert-butyl-based groups (tBu) iris-biotech.de
Final Cleavage Strong Acid (e.g., anhydrous HF) wikipedia.orgStrong Acid (e.g., TFA) iris-biotech.de
Key Advantage Can reduce peptide aggregation during synthesis; useful for base-sensitive sequences. wikipedia.orgluxembourg-bio.comMilder conditions; avoids the use of highly toxic HF. iris-biotech.denih.gov
Orthogonality Not fully orthogonal, as both protecting groups are acid-labile to different degrees. iris-biotech.deFully orthogonal, with base-labile Nα-protection and acid-labile side-chain protection. iris-biotech.de

Role in Facilitating Peptide Macrocyclization

The propargyl side chain of Boc-D-propargylglycine is instrumental in facilitating peptide macrocyclization, a strategy used to enhance peptide stability, binding affinity, and bioavailability. iris-biotech.denih.gov The terminal alkyne is a key component for the Huisgen 1,3-dipolar cycloaddition, specifically the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). iris-biotech.denih.gov

The process involves synthesizing a linear peptide precursor on a solid support that contains both a propargylglycine (B1618536) residue and an amino acid with an azide (B81097) group (e.g., azidolysine). nih.gov An intramolecular "click" reaction is then induced, typically while the peptide is still on the resin, using a copper(I) source to form a stable and rigid triazole ring, effectively cyclizing the peptide. nih.gov This triazole linkage is resistant to enzymatic degradation by proteases and esterases, which improves the peptide's half-life for potential in vivo applications. nih.gov Furthermore, the conformational constraint imposed by cyclization can pre-organize the peptide into a bioactive conformation, improving its binding to cellular targets by reducing the entropic penalty of binding. nih.gov Research has shown that this on-resin click chemistry approach is effective for creating cyclic peptide analogs, such as those of RGD and NGR sequences, which have applications in targeted drug delivery and clinical imaging. nih.gov Additionally, photoredox catalysis has emerged as another efficient method for the macrocyclization of peptides containing propargylglycine. princeton.edu

Cyclization MethodKey ComponentsResearch FindingReference
On-Resin CuAAC Propargylglycine, Azide-containing amino acid, Cu(I) catalystUsed to synthesize novel cyclic RGD and NGR pentapeptide analogs with a stable triazole unit. The cyclic peptides showed specific binding to cancer cell markers. nih.gov
Photoredox Catalysis Peptide with N-terminal Michael acceptor and propargylglycine, Photocatalyst, LightEnables efficient decarboxylative macrocyclization of linear peptides ranging from 3 to 15 amino acids. The method is tolerant of various functional groups. princeton.edu

Rational Design and Synthesis of Modified Peptides Utilizing Boc-D-Propargylglycine

The rational design of peptides often involves incorporating non-canonical amino acids to introduce novel properties. Boc-D-propargylglycine is a prime candidate for this purpose, serving both as a point for attaching functional groups and as a structural element itself.

Introduction of Bioactive Functional Groups into Peptide Sequences

The alkyne side chain of propargylglycine acts as a versatile and bioorthogonal handle for post-synthetic modifications. iris-biotech.de Through the CuAAC reaction, a wide variety of azide-containing molecules can be "clicked" onto the peptide sequence. iris-biotech.de This strategy allows for the site-selective introduction of diverse functional groups without requiring complex protecting group schemes during the primary peptide synthesis. iris-biotech.de

This capability is crucial for creating sophisticated bioactive peptides. For instance, fluorescent labels can be attached for imaging studies, or polyethylene (B3416737) glycol (PEG) chains can be conjugated to improve solubility and circulation time. escholarship.org More complex moieties, such as carbohydrates or other active pharmaceutical ingredients (APIs), can also be introduced to create highly functionalized peptide conjugates. iris-biotech.deacs.org Research has demonstrated the synthesis of complex macrocyclic inhibitors of viral proteases by incorporating Boc-L-propargylglycine into a peptide backbone, followed by an intramolecular click reaction to form a key structural feature of the bioactive compound. thieme-connect.com

Functional Group TypeExamplePurpose / ApplicationReference
Labels Fluorescent Dyes (e.g., Cy5)Imaging, binding assays, and tracking. iris-biotech.deescholarship.org
Biomolecules CarbohydratesCreating glycopeptides to study or mimic protein glycosylation. acs.org
Polymers Polyethylene Glycol (PEG)Enhancing solubility, stability, and pharmacokinetic properties. escholarship.org
Active Pharmaceutical Ingredients (APIs) Complex organic moleculesConjugating a drug to a targeting peptide for site-specific delivery. iris-biotech.de
Structural Scaffolds Triazole-fused macrocyclesForming complex, bioactive structures for enzyme inhibition (e.g., viral proteases). thieme-connect.com

Structural Analogue Replacement in Peptide Design

Replacing a natural amino acid with Boc-D-propargylglycine is a powerful strategy in peptide design. The introduction of a D-amino acid inherently increases the peptide's resistance to degradation by proteases, which typically recognize only L-amino acids. genscript.com This can significantly prolong the biological activity of a peptide therapeutic.

Beyond stability, the propargyl side chain itself influences the peptide's structure and function. As a small, rigid, and linear group, it can be used to probe steric and electronic requirements within a peptide-receptor binding pocket. Its incorporation has been central to the development of peptide mimetic renin inhibitors, where the propargylglycyl residue is a critical component of the pharmacophore. google.com Furthermore, in the context of stapled peptides, which are peptides conformationally locked into a specific secondary structure (often an alpha-helix), the choice of stereochemistry is critical. One study found that using D-propargylglycine at the i+4 position for a hydrocarbon staple, compared to its L-enantiomer, led to significantly less distortion of the desired alpha-helical conformation after cyclization. biorxiv.org This demonstrates its utility in fine-tuning the three-dimensional structure of complex modified peptides.

Site-Selective Protein Modification Strategies via Boc-D-Propargylglycine

The ability to modify proteins at a specific, predetermined site is crucial for creating protein-drug conjugates, diagnostic tools, and for studying protein function. Incorporating Boc-D-propargylglycine during SPPS provides a powerful method for achieving such site-selectivity.

By placing Boc-D-propargylglycine at a desired position in the amino acid sequence during synthesis, a unique alkyne chemical handle is installed at that precise location. iris-biotech.de This alkyne group is bioorthogonal, meaning it does not react with the functional groups naturally found in proteins, such as amines, carboxyls, or thiols. iris-biotech.de After the peptide is synthesized, folded, and purified, this unique handle can be exclusively targeted for modification. The CuAAC reaction is again the method of choice, as it is highly selective for the alkyne and can be performed under mild, aqueous conditions that are compatible with maintaining the protein's native structure and function. iris-biotech.de This strategy allows for the precise attachment of molecules like toxins, imaging agents, or other labels to a specific site on a peptide or small protein, expanding the toolkit for creating advanced bioconjugates. iris-biotech.deescholarship.org

Bioconjugation Methodologies for Diverse Biomolecule Attachment

The terminal alkyne group within the structure of Boc-D-propargylglycine is a key functional handle for its attachment to a wide array of biomolecules. chemimpex.com This functionality allows for highly specific and efficient chemical ligations, enabling the site-selective modification of peptides, proteins, and other biological macromolecules. iris-biotech.de The primary methodologies employed leverage the principles of "click chemistry," a class of reactions known for their high yield, selectivity, and compatibility with biological systems. iris-biotech.deiris-biotech.de

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent bioconjugation strategy utilizing Boc-D-propargylglycine is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). iris-biotech.demedchemexpress.com This reaction involves the 1,3-dipolar cycloaddition between the terminal alkyne of Boc-D-propargylglycine and an azide-functionalized molecule. iris-biotech.de The presence of a copper(I) catalyst is crucial, as it ensures the reaction proceeds rapidly and with high regioselectivity, exclusively forming a stable 1,4-disubstituted 1,2,3-triazole linkage. iris-biotech.debeilstein-journals.org

The CuAAC reaction is valued for its bioorthogonal nature, meaning the alkyne and azide groups are largely unreactive within complex biological environments until the copper catalyst is introduced. nih.gov This allows for the precise covalent labeling of biomolecules. iris-biotech.denih.gov Research has shown that the reaction conditions are generally mild, often proceeding at room temperature in a variety of aqueous and organic solvents, which helps to preserve the integrity of sensitive biomolecules. beilstein-journals.orgclockss.org To enhance the efficacy and stability of the Cu(I) catalyst, particularly in aqueous solutions where it can be prone to oxidation, accelerating ligands are often employed. nih.gov Common ligands include Tris(benzyltriazolylmethyl)amine (TBTA) and the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which protect the copper ion and improve reaction kinetics. iris-biotech.denih.gov

Studies have demonstrated the utility of this method in various applications. For instance, Boc-D-propargylglycine can be incorporated into a peptide sequence during solid-phase peptide synthesis (SPPS). nih.gov The resulting alkyne-modified peptide can then be conjugated to a molecule carrying an azide tag, such as a fluorescent dye, a drug molecule, or another peptide. iris-biotech.denih.gov Research into the reaction kinetics has shown that under optimized conditions, the cycloaddition proceeds effectively, and the N-Boc protecting group does not interfere with the reaction. clockss.org

Key Features of CuAAC for Bioconjugation

Feature Description Reference
Reactants Terminal alkyne (from Boc-D-propargylglycine) and an azide. medchemexpress.com
Product Stable 1,4-disubstituted 1,2,3-triazole ring. iris-biotech.debeilstein-journals.org
Catalyst Copper(I) salt (e.g., CuBr, CuSO₄ with a reducing agent). beilstein-journals.orgclockss.org
Ligands TBTA or THPTA to stabilize Cu(I) and accelerate the reaction. iris-biotech.denih.gov
Conditions Mild; typically room temperature in aqueous or organic solvents. beilstein-journals.orgclockss.org

| Selectivity | High regioselectivity for the 1,4-isomer; bioorthogonal. | iris-biotech.denih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity associated with the copper catalyst, particularly in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a metal-free alternative. nih.govd-nb.info This reaction relies on the inherent ring strain of a cyclooctyne (B158145) derivative, which reacts spontaneously with an azide-modified molecule without the need for a catalyst. iris-biotech.ded-nb.info

In this methodology, a biomolecule is typically functionalized with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative. This modified biomolecule can then be directly conjugated to a peptide or protein containing an azide group. While Boc-D-propargylglycine itself contains a terminal alkyne, the principles of SPAAC are central to its utility in copper-free bioconjugation schemes. For example, a peptide containing an azide-functionalized amino acid could be synthesized to react with a biomolecule tagged using a strained alkyne. The reaction is fast, highly selective, and can be performed under physiological conditions. d-nb.info

Comparison of CuAAC and SPAAC

Characteristic CuAAC SPAAC Reference
Catalyst Required (Copper I) Not required iris-biotech.ded-nb.info
Kinetics Generally faster with catalyst Spontaneous, but can be slower than catalyzed reactions d-nb.info
Biocompatibility Limited in living cells due to copper toxicity Excellent; widely used for in vivo labeling nih.govd-nb.info
Alkyne Reagent Terminal alkyne (e.g., propargylglycine) Strained cyclooctyne (e.g., DBCO) iris-biotech.ded-nb.info

| Reaction | 1,3-dipolar cycloaddition | 1,3-dipolar cycloaddition | iris-biotech.ded-nb.info |

Thiol-yne Reaction

Another method for conjugating propargylglycine-containing peptides is the thiol-yne reaction. This approach allows for the selective modification of cysteine residues. A patent describes a process where the alkyne group of a propargylglycine derivative can react with the free thiol groups of two cysteine residues within a peptide or protein. google.com This reaction can create a C2-bridging linkage between the cysteine sulphur atoms, effectively conjugating the molecule at a specific site defined by the presence of a disulfide bond that has been reduced to yield free thiols. google.com This method presents a distinct strategy that targets the inherent functionalities of amino acids for selective bioconjugation. google.com

Click Chemistry Applications of Boc D Propargylglycine

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanistic Investigations

The CuAAC reaction, while robust, is influenced by several factors that can affect its efficiency and outcome. Mechanistic studies involving Boc-D-propargylglycine have provided insights into optimizing reaction conditions for various applications.

The catalytic cycle of the CuAAC reaction relies on the availability of the active Cu(I) species. However, Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state, which can hinder the reaction. Quantitative analysis of the Cu(I) concentration is therefore crucial for understanding and optimizing the reaction. clockss.orgcrossref.orgresearchgate.net

Research has shown that the presence of other amino acids, such as glycine (B1666218), can inhibit the click reaction of N-Boc-propargylglycine with an azide (B81097). researchgate.net This inhibition is attributed to a time-dependent decrease in the Cu(I) concentration, as determined by colorimetric assays using bathocuproine disulphonic acid. researchgate.net The study found that adding a reducing agent like sodium ascorbate (B8700270) can effectively recover the Cu(I) concentration, thereby rescuing the reaction. researchgate.netscirp.org

In one specific experiment, the click reaction between N-Boc-DL-propargylglycine and benzyl (B1604629) azide in the presence of glycine was monitored. The addition of glycine led to a decrease in the Cu(I) concentration. Despite this, the desired triazole product was still formed, albeit with a yield of 60%. clockss.org This highlights the importance of monitoring and maintaining the Cu(I) concentration, especially in complex reaction mixtures containing other potential chelating agents.

The efficiency of the CuAAC reaction is significantly influenced by the choice of ligands and the concentration of the substrates. Ligands are used to stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction rate.

Studies have revealed that the yield of the click reaction can be dependent on the substrate concentration. researchgate.netscirp.org A decrease in reaction yields was observed in a manner dependent on the concentration of the substrate. researchgate.netscirp.org This suggests that at high substrate concentrations, side reactions or catalyst inhibition may become more prominent.

The presence of certain amino acids can act as inhibitory ligands. For instance, N-methylated glycine derivatives have been shown to inhibit the click reaction in a direct Cu(I) system due to a decrease in the Cu(I) concentration. scirp.org

Conversely, the addition of specific accelerating ligands can dramatically improve reaction outcomes. Zwitterionic additives like betaine (B1666868) have been shown to significantly accelerate the CuAAC reaction in aqueous media, allowing for excellent yields with catalyst concentrations as low as parts-per-million (ppm) levels. rsc.org In solid-phase peptide synthesis, the use of piperidine (B6355638) as a ligand was found to be critical for achieving high yields of monomeric cyclic peptides via intramolecular CuAAC between azidolysine and propargylglycine (B1618536) residues. rsc.org The formation of a [Cu4I4(pip)4] cluster was identified as the efficient catalytic species. rsc.org

The reactivity of the alkyne itself is also a factor. While propargyl compounds like Boc-D-propargylglycine offer a good balance of reactivity and ease of use, other alkynes, such as electronically activated propiolamides, can exhibit slightly higher reactivity. nih.gov However, a quantitative comparison of various alkynes in ligand-accelerated CuAAC showed that propargyl derivatives react reasonably well, making them suitable for a wide range of applications. nih.gov

The following table summarizes the effect of different conditions on the CuAAC reaction involving propargylglycine derivatives:

Table 1: Influence of Reaction Components on CuAAC Yields
Reactant/Condition Observation Outcome Citation
Glycine Decreased Cu(I) concentration 60% yield of triazole product clockss.org
Sodium Ascorbate Recovered Cu(I) concentration Improved reaction efficiency researchgate.netscirp.org
High Substrate Concentration --- Decreased reaction yields researchgate.netscirp.org
Betaine (Ligand) Accelerated reaction in aqueous media Excellent yields with low Cu(I) levels rsc.org
Piperidine (Ligand) Formed efficient catalytic cluster High yield of cyclic peptide rsc.org

Bioconjugation Applications of Boc-D-Propargylglycine via Click Chemistry

The bioorthogonal nature of the CuAAC reaction makes it an ideal tool for bioconjugation, the process of linking molecules to biomolecules such as peptides and proteins. Boc-D-propargylglycine, after incorporation into these biomolecules, provides the alkyne handle for such modifications.

Biotinylation, the attachment of a biotin (B1667282) molecule, is a widely used technique in biochemical assays due to the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. The click reaction provides an efficient method for the biotinylation of peptides and other molecules containing a propargylglycine residue. clockss.orgcrossref.org

Research has focused on the biotinylation of the propargylglycine side chain using an azide-functionalized biotin derivative, often with a polyethylene (B3416737) glycol (PEG) spacer to maintain the hydrophilicity of the modified compound. clockss.org Initial attempts to react DL-propargylglycine with a biotin-PEG-azide using standard Cu(I) sources at room temperature were unsuccessful. clockss.org However, the reaction was successfully achieved under heating conditions (75 °C) in the presence of Cu(I) halides and sodium ascorbate. clockss.org This demonstrates that while the reaction is robust, optimization of conditions such as temperature may be necessary for specific substrates. clockss.orgcrossref.org

The ability to selectively modify peptides and proteins at specific sites is crucial for studying their function and developing new therapeutics. rsc.orgfrontiersin.orgsemanticscholar.org Boc-D-propargylglycine can be incorporated into peptide sequences using standard solid-phase peptide synthesis. pitt.edu The alkyne side chain then serves as a unique chemical handle for subsequent chemoselective functionalization via CuAAC, as it is orthogonal to most other functional groups found in proteins. frontiersin.orgnih.gov

This strategy allows for the attachment of a wide variety of molecules, including fluorophores, affinity tags, and drug molecules, to a specific location within a peptide or protein. frontiersin.org For example, this methodology has been used to create branched peptide constructs that can mimic the function of antibodies or to attach imaging agents for diagnostic purposes. frontiersin.orgresearchgate.net The high chemoselectivity of the click reaction ensures that the modification occurs only at the intended alkyne site, leaving other residues like cysteine, which are targeted by other ligation chemistries, untouched. nih.gov This orthogonality allows for the combination of multiple chemoselective ligation strategies to create complex, multifunctional biomolecules. frontiersin.org

Synthesis of Triazole-Containing Constructs

The product of the CuAAC reaction is a 1,4-disubstituted 1,2,3-triazole. This heterocyclic ring is not just a stable linker but can also act as a pharmacophore or a bioisostere for other chemical groups, such as the amide bond. chim.itmdpi.com The use of Boc-D-propargylglycine as a starting material provides a straightforward route to a diverse range of triazole-containing molecules, including peptidomimetics, glycosyl amino acids, and other complex molecular architectures. chim.itru.nl

The synthesis of triazole-linked glycosyl amino acids has been achieved by the cycloaddition of glycosyl azides with acetylene-containing amino acids like propargylglycine. chim.itru.nl Similarly, triazole-containing peptidomimetics have been synthesized where the triazole ring replaces a peptide bond, potentially offering improved stability against enzymatic degradation. mdpi.com The synthesis of "triazolamers," oligomers linked by triazole rings, has also been reported, creating novel scaffolds with defined secondary structures. mdpi.com These constructs have applications in drug discovery and materials science. chim.itnih.govmdpi.com

For example, cyclic peptides have been synthesized by incorporating both an azide-containing amino acid (like azidolysine) and propargylglycine into a peptide sequence, followed by an intramolecular on-resin CuAAC reaction to form the triazole-linked cyclic structure. rsc.orgmdpi.com This approach has been used to create libraries of cyclic peptides for screening for biological activity. rsc.org

Click-to-Chelate Strategy for Incorporating Metal-Chelating Systems

The "click-to-chelate" strategy represents a powerful application of click chemistry, enabling the simultaneous synthesis and attachment of metal-chelating systems to molecules of interest. nih.gov This approach utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole ring which also acts as a key component of the metal-chelating framework. researchgate.net Derivatives of propargylglycine have been instrumental in this strategy, allowing for the incorporation of triazole-containing metal-chelating systems into biomolecules for potential diagnostic and therapeutic uses. researchgate.net

The versatility of the triazole ring, formed from the reaction of an alkyne like that in Boc-D-propargylglycine and an azide, lies in its ability to offer several donor sites for metal coordination. researchgate.net This method has been successfully employed to create tridentate chelators for radiolabeling with technetium (Tc) and rhenium (Re) cores, which are significant in radiopharmaceutical development. acs.org For instance, a chelating system derived from propargyl glycine has proven to be an efficient ligand for the M(CO)3 core (where M is a metal). ethz.ch This system can be incorporated into various biomolecules in a single step, followed by efficient labeling with isotopes like technetium-99m. ethz.ch

Generation of Diverse Compound Libraries

Boc-D-propargylglycine is a key reagent in the generation of diverse compound libraries, a cornerstone of modern drug discovery. researchgate.net The "click" reaction's reliability and specificity make it ideal for combinatorial chemistry, where large numbers of compounds are synthesized to screen for biological activity. nih.gov The alkyne group of Boc-D-propargylglycine serves as a versatile handle for modification. medchemexpress.com

One innovative approach involves a reversed-phase silica-supported, click-chemistry-based method to rapidly construct a library of inhibitors from a single parent peptide. nih.gov In a specific example, a peptide scaffold was modified by substituting residues with propargylglycine and an azide-containing amino acid. nih.gov This dual-functionalized peptide was then immobilized on a solid support, allowing for sequential click reactions with a variety of small molecules. This strategy leverages the properties of the solid support to facilitate the purification process, enabling the efficient generation of a library of doubly-modified peptides from a single precursor. nih.gov This highlights the utility of Boc-D-propargylglycine in creating structural diversity for screening purposes.

Parent CompoundModification StrategyLibrary SizeApplication
SFTI-1 PeptideSubstitution with propargyl glycine and β-azido alanine (B10760859) followed by sequential click reactions16Protease inhibitor engineering

Advanced Bioorthogonal Click Chemistry Methodologies

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. Boc-D-propargylglycine, through its alkyne functionality, is a participant in several advanced bioorthogonal click chemistry reactions.

Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) for Metal-Free Reactions

A significant limitation of the original CuAAC reaction is the cytotoxicity of the copper catalyst, which can be problematic for in vivo applications. acs.org Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed to address this issue by eliminating the need for a metal catalyst. acs.org SPAAC utilizes a strained cyclooctyne (B158145), which reacts readily with an azide-containing molecule (like a biomolecule functionalized with an azide group) to form a stable triazole. nih.gov

The alkyne in Boc-D-propargylglycine can react with strained cyclooctynes, although the primary application often involves the incorporation of the propargylglycine into a peptide or protein, which is then reacted with a cyclooctyne-bearing probe. researchgate.net This metal-free ligation is highly efficient and has been used for various bioconjugation applications, including the development of targeted imaging agents. nih.gov The reaction's good bioorthogonality ensures that it does not interfere with biological processes, making it a valuable tool for studying biomolecules in their native environment.

ReactionCatalystKey FeatureApplication
SPAACNone (Strain-promoted)Metal-free, bioorthogonalIn vivo imaging, bioconjugation

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions for Bioorthogonal Labeling

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is another powerful, catalyst-free click reaction known for its exceptionally fast reaction rates and high chemoselectivity. nih.gov This reaction typically occurs between an electron-poor diene, such as a tetrazine, and an electron-rich dienophile. wikipedia.org While the alkyne of Boc-D-propargylglycine is not a direct participant in the canonical IEDDA reaction, derivatives of alkynes can be transformed into suitable dienophiles. More commonly, molecules containing strained alkenes or other reactive dienophiles are used in conjunction with tetrazine-modified biomolecules. nih.gov

The IEDDA reaction is increasingly used in peptide and protein chemistry for selective labeling and ligation. nih.goviris-biotech.de Its rapid kinetics and the fact that it can be performed in aqueous media make it highly suitable for biological applications, including metabolic glycoengineering and the development of targeted therapeutics. nih.govnih.gov The versatility of click chemistry, including IEDDA, allows for the site-selective modification of peptides containing functionalities derived from precursors like Boc-D-propargylglycine. iris-biotech.de

ReactionReactantsKey FeatureApplication
IEDDAElectron-poor diene (e.g., tetrazine) and electron-rich dienophileCatalyst-free, extremely fast kineticsBioorthogonal labeling, peptide ligation

Pharmacological and Biomedical Research Applications of Boc D Propargylglycine

Design and Discovery of Enzyme Inhibitors

Boc-D-propargylglycine serves as a crucial building block in the design of enzyme inhibitors due to its unique propargyl group. This functional group allows for the creation of mechanism-based inhibitors that can covalently modify the active sites of target enzymes, leading to irreversible inactivation.

Proline dehydrogenase (PRODH) is a mitochondrial enzyme that plays a critical role in cellular metabolism and has been identified as a potential target for cancer therapy. nih.govresearchgate.netnih.gov Boc-D-propargylglycine has been instrumental in the development of PRODH inhibitors.

N-propargylglycine (N-PPG), a derivative of Boc-D-propargylglycine, acts as a suicide inhibitor of PRODH. nih.govresearchgate.netnih.gov The inactivation mechanism involves the formation of a covalent bond between the propargyl group of N-PPG and the flavin N(5) atom of the FAD cofactor within the enzyme's active site. nih.gov Specifically, this results in a three-carbon link between a conserved lysine (B10760008) residue (Lys329 in E. coli PutA) and the N5 atom of the reduced FAD cofactor. nih.gov This covalent modification locks the enzyme in an inactive conformation. nih.gov Structural studies of the inactivated PRODH domain reveal significant conformational changes, including a severe "butterfly" bending of the isoalloxazine ring of FAD and a major reorganization of the flavin ribityl chain. nih.gov This irreversible binding and subsequent structural distortion are key to its potent inhibitory effect. researchgate.net

It is this unique mechanism of causing structural distortion that is thought to be responsible for N-PPG's ability to induce the mitochondrial unfolded protein response (UPRmt). researchgate.net

InhibitorEnzyme TargetMechanism of ActionKey Structural Change
N-propargylglycine (derived from Boc-D-propargylglycine)Proline Dehydrogenase (PRODH)Covalent modification of FAD cofactorButterfly bending of the isoalloxazine ring

The inhibition of PRODH by N-propargylglycine has been shown to have a profound impact on mitochondrial proteostasis, the process of maintaining a healthy mitochondrial protein environment. nih.govnih.gov Treatment with N-PPG leads to the rapid degradation of the PRODH protein itself and a corresponding upregulation of mitochondrial chaperone proteins, such as HSP-60 and GRP-75, as well as the inner membrane protease YME1L1. nih.govresearchgate.net This coordinated response is a hallmark of the activation of the mitochondrial unfolded protein response (UPRmt). nih.govresearchgate.netnih.gov

The UPRmt is a signaling pathway that is activated by stress in the mitochondria, such as an accumulation of misfolded proteins. aging-us.comnih.govbiorxiv.org Activation of the UPRmt helps to restore mitochondrial function by increasing the production of proteins that aid in protein folding and degradation. nih.gov The ability of N-PPG to induce UPRmt is considered unique among PRODH inhibitors and is independent of its anticancer activity. nih.govresearchgate.net This suggests that the structural distortion of PRODH caused by N-PPG binding is the trigger for this protective cellular stress response. researchgate.net

CompoundEffect on PRODH ProteinEffect on UPRmt Markers (HSP-60, GRP-75, YME1L1)UPRmt Induction
N-propargylglycine (N-PPG)Rapid DecayUpregulationYes
Thiazolidine-2-carboxylate (T2C)No significant decay in celluloNo upregulationNo

Boc-D-propargylglycine has also been utilized in the development of inhibitors for protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play crucial roles in cellular signal transduction pathways, and their dysregulation is implicated in various diseases, including diabetes and obesity. nih.govnih.gov The propargyl group of Boc-D-propargylglycine can be used as a handle for "click chemistry," a type of reaction that allows for the efficient and specific joining of molecular fragments. researchgate.net This approach has been used to create libraries of PTP inhibitors. researchgate.net For instance, the propargylglycine (B1618536) side chain can be modified with an azide (B81097) group to participate in azide-alkyne cycloaddition reactions, facilitating the synthesis of diverse peptide-based inhibitors. tum.de

Proline Dehydrogenase (PRODH) Inhibition

Development of Therapeutics in Neurological Disorders

The unique properties of Boc-D-propargylglycine and its derivatives make them promising candidates for the development of therapeutics for neurological disorders. netascientific.comnih.gov

Glycine (B1666218) itself acts as a neurotransmitter in the central nervous system, primarily as an inhibitory neurotransmitter. nih.gov It can also act as a co-agonist at NMDA receptors, which are involved in excitatory neurotransmission. nih.gov The modulation of neurotransmitter systems is a key therapeutic strategy for many neurological disorders. merckmanuals.commdpi.comwiley.com While direct studies on the modulation of neurotransmitter systems by Boc-D-propargylglycine are still emerging, its structural similarity to glycine and its ability to cross the blood-brain barrier (as demonstrated with N-PPG) suggest its potential to influence these systems. nih.govnih.gov The inhibition of PRODH by N-PPG, for example, leads to an increase in brain proline levels, which could have downstream effects on neurotransmitter pathways. nih.gov The exploration of Boc-D-propargylglycine derivatives as modulators of neurotransmitter systems is an active area of research for conditions like neurodegenerative diseases. nih.gov

Exploration of Neuroprotective Agents

While direct studies focusing solely on the neuroprotective properties of Boc-D-propargylglycine are not extensively detailed in the provided search results, the broader context of related compounds suggests its potential utility in this area. Glycine derivatives are known to interact with receptors in the central nervous system, such as the NMDA receptor glycine site. nih.gov Antagonism of this site has been shown to have neuroprotective effects against ischemic damage. nih.gov

N-propargylglycine (N-PPG), a related compound, has been investigated as a suicide inhibitor of proline dehydrogenase (PRODH), an enzyme implicated in cancer cell survival. nih.gov Interestingly, N-PPG was also found to induce a mitochondrial unfolded protein response, a mechanism that can be associated with cellular protection. nih.gov This suggests that propargylglycine derivatives can have effects on cellular stress responses that may be relevant to neuroprotection. The development of iron chelators with neuroprotective properties has also been a focus of research for neurodegenerative diseases. google.com.na While not directly applicable to Boc-D-propargylglycine, this highlights the diverse strategies being explored for neuroprotection. Further research is needed to specifically elucidate the neuroprotective potential of Boc-D-propargylglycine.

Applications in Targeted Drug Delivery and Medical Imaging Research

The alkyne group of Boc-D-propargylglycine is a key feature that allows for its incorporation into molecules designed for targeted drug delivery and medical imaging. This is primarily achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific 'click chemistry' reaction. nih.goviris-biotech.demedchemexpress.com

Short peptide sequences, such as those containing Arg-Gly-Asp (RGD) and Asn-Gly-Arg (NGR) motifs, are of significant interest for targeted therapies because they can bind to specific cell surface receptors that are overexpressed in cancer cells and during angiogenesis. nih.govresearchgate.net However, linear peptides are often susceptible to degradation by proteases, limiting their effectiveness in the body. nih.gov Cyclization of these peptides can enhance their stability. nih.govresearchgate.net

Boc-D-propargylglycine has been utilized in the synthesis of novel cyclic NGR and RGD peptide analogs. nih.gov In one approach, Fmoc-D-propargylglycine was conjugated to a solid-phase resin, followed by the sequential addition of other amino acids to form a linear peptide chain. nih.gov The terminal alkyne of the propargylglycine residue and an azide group introduced elsewhere in the peptide were then reacted via an on-resin Huisgen's 1,3-dipolar cycloaddition to form a stable, cyclic peptide. nih.gov This method allows for the creation of diverse peptide analogs for targeted drug delivery and imaging applications. nih.govnih.gov

Starting MaterialSynthetic StrategyKey ReactionFinal ProductApplication
Fmoc-D-propargylglycineSolid-phase peptide synthesisOn-resin Huisgen's 1,3-dipolar cycloaddition (Click Chemistry)Cyclic NGR and RGD peptide analogsTargeted drug delivery and medical imaging research

A critical aspect of targeted therapies is ensuring that the synthesized molecules bind specifically to their intended cellular targets. The cyclic NGR peptide analogs synthesized using Boc-D-propargylglycine have been evaluated for their binding to aminopeptidase (B13392206) N (CD13), a metalloprotease that is highly expressed on the surface of various tumor cells and is involved in angiogenesis. nih.govresearchgate.net

Preliminary binding assays using fluorescence polarization have demonstrated that these novel cyclic NGR peptides exhibit specific binding to purified CD13. nih.govnih.gov The binding was shown to be concentration-dependent. nih.gov These findings indicate that the incorporation of Boc-D-propargylglycine into these cyclic peptides does not hinder their ability to recognize and bind to their target, making them promising candidates for the development of targeted cancer therapies and imaging agents. nih.govresearchgate.net

Cyclic Peptide AnalogTargetAssay MethodResult
Novel cyclic NGR peptideCD13 (Aminopeptidase N)Fluorescence PolarizationSpecific, concentration-dependent binding

DNA-Encoded Library (DEL) Synthesis in Drug Discovery Platforms

DNA-Encoded Library (DEL) technology has become a powerful tool in modern drug discovery, enabling the synthesis and screening of vast combinatorial libraries of small molecules. nih.govresearchgate.net Boc-D-propargylglycine is a valuable building block in this field due to its compatibility with the unique requirements of DEL synthesis.

A fundamental requirement for any chemical reaction used in DEL synthesis is that it must not damage the DNA tag that encodes the structure of the attached small molecule. nih.gov The Boc protecting group on Boc-D-propargylglycine is compatible with certain DNA-friendly deprotection methods. While traditional acid-based deprotection can harm DNA, alternative conditions have been developed. nih.govethz.ch For instance, thermal deprotection conditions have been shown to be effective for removing the Boc group while maintaining DNA integrity. nih.gov

The alkyne functionality of propargylglycine is also highly compatible with DNA-tagging strategies. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is orthogonal to the biological components, meaning it proceeds with high efficiency and selectivity under mild, aqueous conditions without interfering with the DNA tag. nih.govnih.gov This has made it a widely used reaction for both library construction and macrocyclization in DEL synthesis. nih.gov

Boc-D-propargylglycine has been successfully integrated into the split-and-pool synthesis workflows used to generate large and diverse DNA-encoded libraries. nih.govnih.gov In a typical DEL synthesis, a DNA "headpiece" is functionalized with a chemical scaffold, which can include Boc-D-propargylglycine. nih.gov The library is then built out by cycles of coupling reactions with various building blocks, with each step being recorded by the enzymatic ligation of a unique DNA barcode. google.com

The use of Boc-D-propargylglycine allows for the introduction of an alkyne handle, which can be used for subsequent diversification reactions or for macrocyclization. nih.gov For example, a racemic propargyl glycine has been connected to a DNA headpiece, followed by several cycles of amino acid additions, and finally, macrocyclization via a CuAAC reaction between the propargylglycine's alkyne and an N-terminal azide. nih.gov This approach has been used to synthesize libraries containing billions of unique macrocyclic peptides, leading to the discovery of potent inhibitors for important drug targets. nih.gov

Analytical and Mechanistic Investigations of Boc D Propargylglycine Reactivity

Methodologies for Detection and Quantification of Boc-D-Propargylglycine and its Metabolites in Research Settings

The detection and quantification of Boc-D-propargylglycine and its metabolites in research settings are crucial for understanding its metabolic fate and biological activity. A variety of analytical techniques are employed for this purpose, often requiring derivatization to enhance the volatility and detectability of the analytes, particularly for gas chromatography-mass spectrometry (GC-MS).

High-performance liquid chromatography (HPLC) is a primary method for the analysis of Boc-protected amino acids like Boc-D-propargylglycine. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is frequently utilized, often in conjunction with mass spectrometry, to achieve accurate quantitative analysis. For the chiral analysis of Boc-protected amino acids, normal-phase or reverse-phase polysaccharide chiral columns are effective. Additionally, impurity analysis of amino acids can be performed using HPLC with ultraviolet (UV) and charged aerosol detection (CAD), which allows for the simultaneous detection of the parent compound and related organic acid impurities. thermofisher.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of amino acids and their metabolites in biological fluids. d-nb.info However, the polar nature of these compounds necessitates a derivatization step to increase their volatility. sigmaaldrich.com A common approach involves a two-step derivatization, such as esterification followed by amidation with reagents like pentafluoropropionic anhydride. nih.gov This allows for the sensitive and reliable quantification of amino acids and their modified forms in complex biological matrices like urine. nih.gov The choice of derivatization reagent and reaction conditions can be optimized to maximize the response of the derivatives of interest. sigmaaldrich.com

For the specific analysis of enantiomers, chiral stationary phases (CSPs) are employed in both HPLC and GC. mdpi.comnih.gov In HPLC, cellulose-based CSPs can be used to monitor asymmetric reactions and determine the enantiomeric purity of chiral amines. mdpi.com In GC, chiral selectors such as amino acid derivatives or modified cyclodextrins are anchored to a polysiloxane backbone to create chiral stationary phases capable of separating enantiomers. nih.gov

The following table summarizes common analytical methodologies used for the detection and quantification of Boc-protected amino acids and their derivatives:

Analytical TechniqueSample Preparation/DerivatizationApplication
HPLC-MS Direct analysis or with volatile ion-pairing reagentsAccurate quantitative analysis of amino acids.
Chiral HPLC Use of normal-phase or reverse-phase polysaccharide chiral columnsChiral separation and analysis of Boc-protected amino acids.
HPLC-UV-CAD Isocratic or gradient elution with ion-pairing reagentsImpurity analysis and simultaneous detection of amino acids and organic acids. thermofisher.com
GC-MS Derivatization (e.g., esterification and amidation)Quantitative determination of amino acids and metabolites in biological samples. d-nb.infonih.gov
Chiral GC Use of chiral stationary phases (e.g., Chirasil-L-Val)Enantiomeric separation of derivatized amino acids. wiley.com

In-depth Studies of Reaction Mechanisms in Complex Biological Environments

The reactivity of Boc-D-propargylglycine in complex biological environments is largely dictated by the enzymatic machinery of the organism and the chemical properties of the propargylglycine (B1618536) moiety. The tert-butoxycarbonyl (Boc) protecting group is generally stable under many biological conditions but can be cleaved under acidic conditions. organic-chemistry.org

A key area of investigation is the interaction of propargylglycine with pyridoxal (B1214274) phosphate-dependent enzymes. L-Propargylglycine is known to cause mechanism-based inactivation of enzymes involved in methionine metabolism, such as cystathionine (B15957) γ-synthetase and methionine γ-lyase. researchgate.net This suggests that if the Boc group is removed in vivo, the resulting D-propargylglycine could interact with and potentially inhibit various enzymes.

Studies on the enzymatic oxidation of D-propargylglycine by D-amino acid oxidase have provided significant insights into its potential metabolic pathways. nih.gov This oxidation leads to the covalent modification and inactivation of the enzyme. nih.gov The reaction proceeds through a transient electron-rich species, 2-amino-2-penten-4-ynoate, which binds tightly to the enzyme. nih.gov A subsequent product that accumulates is 2-amino-4-hydroxy-2,4-pentadienoate γ-lactone, formed by an intramolecular attack of the carboxylate anion. nih.gov This lactone can be further converted to 2-amino-4-keto-2-pentenoate, another potent inhibitor of D-amino acid oxidase. nih.gov

The metabolism of propargylglycine has also been studied in vivo. In rats administered D,L-propargylglycine, a major metabolite identified in the liver was a glutathione (B108866) analogue, N-[N-γ-glutamyl(propargylglycyl)]glycine. nih.gov This indicates that propargylglycine can be incorporated into metabolic pathways analogous to those of natural amino acids like cysteine. nih.gov

The alkyne functional group in propargylglycine is also a site of potential reactivity. While relatively inert in many biological contexts, it can participate in specific enzymatic reactions. For instance, a biosynthetic pathway for the terminal alkyne-containing amino acid L-propargylglycine has been discovered in the bacterium Streptomyces cattleya. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization Techniques in Academic Research

A suite of advanced spectroscopic and chromatographic techniques is essential for the unambiguous characterization of Boc-D-propargylglycine and for elucidating its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of Boc-protected amino acids. mpg.demdpi.com In the ¹H NMR spectrum of a related compound, Boc-D-phenylglycine, characteristic signals for the tert-butyl protons of the Boc group are observed. chemicalbook.com For propargylglycine derivatives, specific signals corresponding to the acetylenic proton and the protons adjacent to the triple bond and the chiral center would be expected. chemicalbook.comresearchgate.net

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of a compound. For Boc-protected amino acids, electrospray ionization (ESI) and electron impact (EI) are common ionization methods. doaj.org Under ESI-CID (collision-induced dissociation), a characteristic fragmentation pathway for Boc-protected compounds is the loss of isobutylene (B52900) (C4H8) followed by the loss of carbon dioxide (CO2). doaj.org Under EI, prominent fragments often include the tert-butyl cation (C4H9+) and ions corresponding to the loss of C4H8, a tert-butoxy (B1229062) radical (C4H9O•), or the entire Boc group (C5H8O2). doaj.org High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. mpg.de

Chromatographic Techniques are vital for the purification and analysis of Boc-D-propargylglycine. HPLC is widely used to assess the purity of the compound, with assays often specifying a purity of ≥98.0%. sigmaaldrich.comsigmaaldrich.com For the separation of enantiomers, chiral chromatography is indispensable. Chiral stationary phases (CSPs) in both HPLC and GC are designed to interact differently with the D- and L-enantiomers, allowing for their separation and quantification. mdpi.comnih.govmdpi.com The choice of the chiral stationary phase and the mobile phase is critical for achieving optimal separation. core.ac.uk

The following table summarizes key characterization techniques and their applications for Boc-D-propargylglycine:

TechniqueInformation Provided
¹H NMR Confirms the presence of specific protons and their chemical environment, aiding in structural verification. chemicalbook.comresearchgate.net
¹³C NMR Provides information on the carbon skeleton of the molecule. mpg.demdpi.com
Mass Spectrometry (MS) Determines the molecular weight and provides characteristic fragmentation patterns for structural confirmation. doaj.org
High-Resolution MS (HRMS) Determines the exact molecular formula. mpg.de
HPLC Assesses the purity of the compound. sigmaaldrich.comsigmaaldrich.com
Chiral Chromatography (HPLC/GC) Separates and quantifies the D- and L-enantiomers. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-D-Propargylglycine, and how can purity be validated?

  • Methodology : Synthesis typically involves protecting the amino group of D-Propargylglycine with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in a basic aqueous/organic solvent system. Purification is achieved through column chromatography or recrystallization. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation (>95% purity) and high-performance liquid chromatography (HPLC) for quantitative analysis .
  • Key considerations : Ensure anhydrous conditions during Boc protection to avoid side reactions. Monitor reaction progress via thin-layer chromatography (TLC) to optimize yield .

Q. What spectroscopic techniques are critical for characterizing Boc-D-Propargylglycine, and how should data interpretation address common ambiguities?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to confirm the Boc group’s presence (e.g., tert-butyl signals at ~1.4 ppm in 1H^1H-NMR) and the propargyl moiety’s integrity (sp-hybridized carbons in 13C^{13}C-NMR). Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight.
  • Data contradictions : Overlapping peaks in NMR (e.g., propargyl protons near 2.5 ppm) may require 2D techniques (COSY, HSQC) for resolution. Cross-validate with infrared spectroscopy (IR) to confirm carbonyl (Boc) and alkyne stretches .

Q. How is Boc-D-Propargylglycine utilized in click chemistry applications, and what experimental controls are essential?

  • Methodology : The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Optimize reaction conditions (e.g., Cu(I) catalyst concentration, temperature) to minimize side reactions. Include controls lacking the catalyst to confirm specificity.
  • Validation : Analyze reaction products via LC-MS or gel electrophoresis to verify conjugation efficiency and absence of undesired crosslinking .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported solubility profiles of Boc-D-Propargylglycine across different solvent systems?

  • Methodology : Perform systematic solubility tests in polar aprotic (e.g., DMF, DMSO), protic (e.g., methanol, water), and nonpolar solvents. Use dynamic light scattering (DLS) to detect aggregation.
  • Analysis : Contradictions may arise from variations in Boc-deprotection rates or solvent impurities. Compare results with literature under standardized conditions (e.g., temperature, pH) and report solvent batch details .

Q. What strategies optimize enantiomeric purity during Boc-D-Propargylglycine synthesis, particularly when scaling reactions?

  • Methodology : Employ chiral stationary phases in HPLC for enantiomer separation. Kinetic resolution via enzymatic catalysis (e.g., lipases) can enhance enantiomeric excess (ee). Monitor ee using chiral shift reagents in NMR or circular dichroism (CD).
  • Challenges : Scalability may reduce ee due to racemization. Mitigate by optimizing reaction time, temperature, and catalyst loading .

Q. How do steric and electronic effects of the Boc group influence the reactivity of D-Propargylglycine in multicomponent reactions?

  • Experimental design : Compare reaction kinetics of Boc-protected vs. unprotected D-Propargylglycine in model reactions (e.g., Ugi, Passerini). Use density functional theory (DFT) calculations to map electronic effects.
  • Data interpretation : Steric hindrance from the Boc group may slow nucleophilic attacks but stabilize intermediates. Validate with X-ray crystallography or computational modeling .

Q. What are the limitations of using Boc-D-Propargylglycine in vivo studies, and how can derivatization mitigate these issues?

  • Methodology : The Boc group’s instability under physiological pH limits in vivo applications. Develop acid-labile protecting groups or PEGylated derivatives for enhanced stability. Validate via pharmacokinetic studies in model organisms.
  • Ethical considerations : Follow NIH guidelines for preclinical reporting, including detailed protocols for animal welfare and data reproducibility .

Methodological Frameworks

  • Literature Review : Use PICO (Population, Intervention, Comparison, Outcome) to structure questions on biological applications. For example: “In peptide-drug conjugates (P), does Boc-D-Propargylglycine (I) compared to other linkers (C) improve tumor targeting efficacy (O)?” .
  • Data Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For instance, ensure solubility studies address a gap in formulation strategies for hydrophobic peptides .

Tables

Parameter Analytical Technique Key Metrics
PurityHPLCRetention time, peak area (>95%)
Enantiomeric ExcessChiral HPLCResolution factor (Rs > 1.5)
SolubilityDLSHydrodynamic diameter (<100 nm)
Reaction EfficiencyLC-MSConversion rate, side product quantification

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.